3-Mercaptoheptyl acetate
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Vue d'ensemble
Description
3-Mercaptoheptyl acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a fruity and sulfurous taste.
Applications De Recherche Scientifique
Chromatographic and Sensorial Properties
3-Mercaptoheptyl acetate, along with other mercapto acetates, has been studied for its chromatographic and sensorial properties. These compounds show diverse sensorial descriptors and are particularly significant in foods like passion fruit and wine. The synthesis of these compounds, including this compound, involves combinatorial chemistry and their properties are analyzed using techniques like GC-SCD, GC-MS, and GC-olfactometry (Vermeulen & Collin, 2003).
Contribution to Wine Aroma
This compound contributes significantly to the varietal wine aroma. It's formed during fermentation as yeast converts non-volatile 3MH conjugates to volatile 3MH and 3MHA. The study of these conversions has implications for managing the aromatic profile of wines during fermentation (Winter et al., 2011).
Role in Analytical Chemistry
The compound has been used in the development of novel analytical methods, such as a liquid/liquid extraction and UPLC-MS/MS method for the determination of thiols in wines. This method helps in quantifying this compound in wines, providing insights into the wine's sensory attributes (Piano et al., 2015).
Synthesis and Applications in Vitamin Production
This compound has been synthesized as an important intermediate in the production of Vitamin B1. This synthesis process involves steps like chlorization, cleavage of ring, decarboxylation, and esterification (Wang Lieping, 2004).
Influence on Sensory Properties
The sensory properties of compounds like 4-mercapto-2-heptanol and its acetyl-derivatives, including this compound, have been explored. These studies show the significant impact of stereochemistry on the sensory properties of thiols, which is crucial in understanding flavor profiles in food products (Nörenberg et al., 2013).
Aroma Impact in Wines
Research on antioxidants like ascorbic acid and glutathione added to Sauvignon blanc has shown an increase in levels of this compound. This impact on the aroma profile of wines is significant in enology and wine-making practices (Makhotkina et al., 2014).
Propriétés
Numéro CAS |
548774-80-7 |
---|---|
Formule moléculaire |
C9H18O2S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
3-sulfanylheptyl acetate |
InChI |
InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3 |
Clé InChI |
JWESHEXXXWDVAQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CCOC(=O)C)S |
SMILES canonique |
CCCCC(CCOC(=O)C)S |
Densité |
0.980-0.984 |
548774-80-7 | |
Description physique |
Colourless liquid; Sulfury, fruity aroma |
Pureté |
95% min. |
Solubilité |
Soluble in water and in fats Soluble (in ethanol) |
Synonymes |
3-Mercapto-1-heptyl acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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